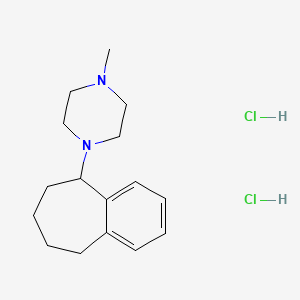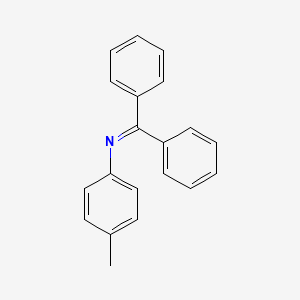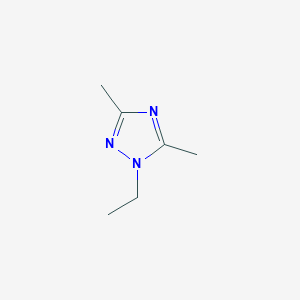![molecular formula C9H10O4 B14688489 3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione CAS No. 24362-73-0](/img/structure/B14688489.png)
3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione is a unique compound that belongs to the class of propellanoid dilactones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione typically involves the reaction of cyclopentanone-2,2-diacetic acid with appropriate reagents to form the dilactone acylal. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid to facilitate the formation of the tricyclic ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,8-Dioxatricyclo[3.3.3.01,5]undecane-3,7-dione: Another propellanoid dilactone with similar structural features but different functional groups.
Tetrahydro-3a,6a-propanofuro-[3,2-b]furan-2,5-dione: A compound with a related tricyclic ring system but distinct chemical properties.
Uniqueness
3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione is unique due to its specific tricyclic ring system and the presence of two dioxane rings.
Properties
CAS No. |
24362-73-0 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
3,7-dioxatricyclo[3.3.3.01,5]undecane-2,4-dione |
InChI |
InChI=1S/C9H10O4/c10-6-8-2-1-3-9(8,5-12-4-8)7(11)13-6/h1-5H2 |
InChI Key |
HOPSFJHQWVAGAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23COCC2(C1)C(=O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


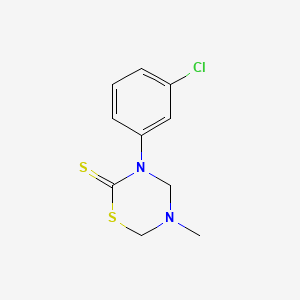
![2-[(2-Butylphenoxy)methyl]oxirane](/img/structure/B14688415.png)

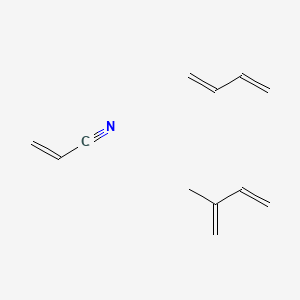
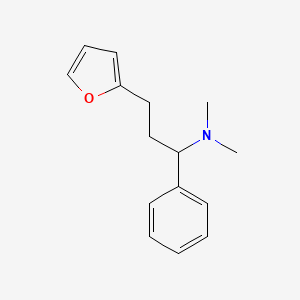
![Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate](/img/structure/B14688439.png)
![Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate](/img/structure/B14688448.png)
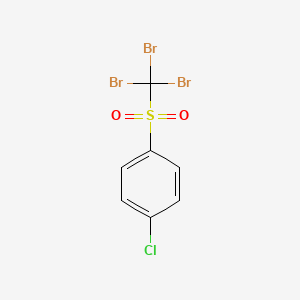
![3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide](/img/structure/B14688458.png)
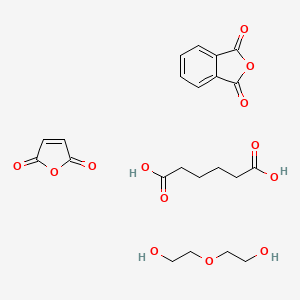
![Phenylbis[2-(trifluoromethyl)phenyl]phosphane](/img/structure/B14688476.png)
